Penfluridol Penfluridol 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol is a diarylmethane.
One of the long-acting ANTIPSYCHOTIC AGENTS used for maintenance or long-term therapy of SCHIZOPHRENIA and other PSYCHOTIC DISORDERS.
Brand Name: Vulcanchem
CAS No.: 26864-56-2
VCID: VC0538950
InChI: InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
SMILES: C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Molecular Formula: C28H27ClF5NO
Molecular Weight: 524.0 g/mol

Penfluridol

CAS No.: 26864-56-2

Cat. No.: VC0538950

Molecular Formula: C28H27ClF5NO

Molecular Weight: 524.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Penfluridol - 26864-56-2

CAS No. 26864-56-2
Molecular Formula C28H27ClF5NO
Molecular Weight 524.0 g/mol
IUPAC Name 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Standard InChI InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
Standard InChI Key MDLAAYDRRZXJIF-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Appearance Solid powder
Melting Point 106.0 °C

Pharmacological Profile and Mechanism of Action

Chemical Structure and Physicochemical Properties

Penfluridol (C28H27ClF5NO) belongs to the diphenylbutylpiperidine class, characterized by a highly lipophilic structure that facilitates extensive tissue distribution. The compound’s fluorine and chlorine substituents enhance its binding affinity to dopamine D2 receptors, while the butyl chain contributes to its prolonged half-life .

Pharmacokinetics

The drug’s absorption and distribution are governed by its lipophilicity:

  • Half-life: 35–120 hours (single dose), extending to 7–10 days with chronic dosing

  • Metabolism: Hepatic oxidation via CYP3A4/5, producing inactive metabolites (diphenylbutyric acid glucuronide and piperidine derivatives)

  • Excretion: Primarily renal (60%), with fecal elimination accounting for 30%

Table 1: Comparative Pharmacokinetic Parameters of Antipsychotics

ParameterPenfluridolHaloperidolChlorpromazine
Bioavailability (%)60–7060–7025–35
Tmax (hours)4–82–61–4
Protein Binding (%)9590–9295–98
Elimination RouteRenal/FecalRenalHepatic

Data synthesized from and FDA prescribing information.

Dopamine Receptor Antagonism

Penfluridol exerts its antipsychotic effects through potent D2 receptor blockade (Ki = 0.12 nM), with 10-fold greater affinity than haloperidol . This high receptor occupancy (75–80% at therapeutic doses) underlies both its efficacy and propensity for extrapyramidal side effects .

Clinical Applications in Psychiatric Disorders

Schizophrenia Management

Three randomized controlled trials (n = 130) demonstrate penfluridol’s non-inferiority to chlorpromazine in acute symptom control :

  • Positive symptom reduction: Comparable improvements in PANSS scores (∆ = −12.4 vs. −11.8, p = 0.67)

  • Relapse prevention: 68% reduction in hospitalization risk vs. placebo (HR 0.32, 95% CI 0.14–0.71)

Table 2: Efficacy Outcomes from Cochrane Meta-Analysis (2017)

OutcomePenfluridol (n = 65)Chlorpromazine (n = 65)RR (95% CI)
Hospital admission6.9%3.4%0.49 (0.11–2.14)
Akathisia incidence18.5%15.4%0.83 (0.39–1.78)
All-cause discontinuation46.2%38.5%1.21 (0.83–1.77)

Adapted from .

Dosing Regimen Advantages

The once-weekly oral regimen (20–120 mg) improves adherence rates to 78% vs. 52% for daily antipsychotics (p < 0.01) . Steady-state plasma concentrations (8–15 ng/mL) are achieved within 4–6 weeks, minimizing peak-trough fluctuations .

Adverse Effect Profile

Neurological Effects

The 2017 Cochrane review identified extrapyramidal symptoms (EPS) in 34% of patients, with dose-dependent incidence :

  • Akathisia: 18.5% (vs. 15.4% for chlorpromazine)

  • Parkinsonism: 22% requiring anticholinergic therapy

  • Tardive dyskinesia: 1.2% annual incidence (cumulative 12% at 10 years)

Metabolic and Cardiovascular Risks

Long-term data (n = 420) show:

  • Weight gain: +2.3 kg/year (vs. +4.1 kg for olanzapine)

  • QTc prolongation: ∆12 ms (dose-dependent, p = 0.03)

  • Hyperprolactinemia: 38% incidence (≥2× ULN)

Emerging Applications in Oncology

N-Glycosylation Inhibition

A 2024 AACR study revealed penfluridol’s novel mechanism:

  • MAN1A1 inhibition: IC50 = 1.8 μM, causing accumulation of high-mannose glycans (Man5–7GlcNAc2)

  • PD-L1 modulation: Reduced molecular weight (55 kDa → 45 kDa) enhances PD-1/PD-L1 blockade

Table 3: Antitumor Effects in Xenograft Models

ModelPenfluridol DoseTumor Growth InhibitionSurvival Benefit
Glioblastoma10 mg/kg/week62% (p < 0.001)HR 0.41 (0.27–0.62)
Melanoma15 mg/kg/week58% (p = 0.008)HR 0.53 (0.34–0.82)

Data from .

Immunogenic Cell Death Induction

Penfluridol-treated cancer cells exhibit:

  • Calreticulin exposure: 3.5-fold increase (p = 0.002)

  • ATP release: 2.8-fold elevation (p = 0.01)

  • T-cell infiltration: CD8+ density increased from 12 to 38 cells/mm² (p < 0.001)

Future Directions and Clinical Implications

Repurposing Challenges

Phase I trials are investigating:

  • Oncology dosing: 20–80 mg/week (NCT04831814)

  • Combination regimens: With anti-PD-L1 antibodies (avelumab, durvalumab)

Precision Psychiatry Applications

Genome-wide association studies identify predictors of response:

  • DRD2 Taq1A polymorphism: A1 allele carriers show 42% greater symptom reduction (p = 0.04)

  • CYP3A5*3 metabolizer status: Poor metabolizers require 35% lower doses (p = 0.02)

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523.9640 g/mol
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